![molecular formula C13H20O2S B14396637 [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene CAS No. 88218-88-6](/img/structure/B14396637.png)
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 2,2-dimethoxyethyl group and a propylsulfanyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring is substituted with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
- [2,2-Dimethoxyethyl]benzene
- [2,2-Dimethoxy-1-(methylsulfanyl)ethyl]benzene
- [2,2-Dimethoxy-1-(ethylsulfanyl)ethyl]benzene
Uniqueness
What sets [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene apart from similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .
Properties
CAS No. |
88218-88-6 |
|---|---|
Molecular Formula |
C13H20O2S |
Molecular Weight |
240.36 g/mol |
IUPAC Name |
(2,2-dimethoxy-1-propylsulfanylethyl)benzene |
InChI |
InChI=1S/C13H20O2S/c1-4-10-16-12(13(14-2)15-3)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3 |
InChI Key |
BWQHCQDSWPDSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(C1=CC=CC=C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
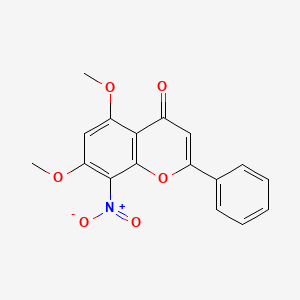
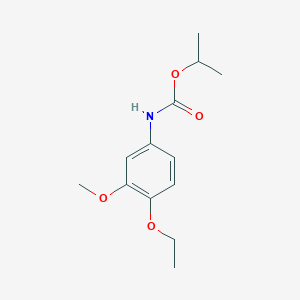
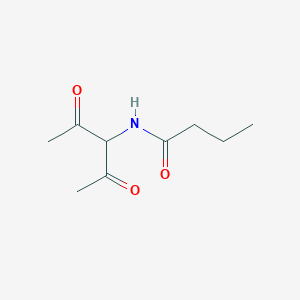
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
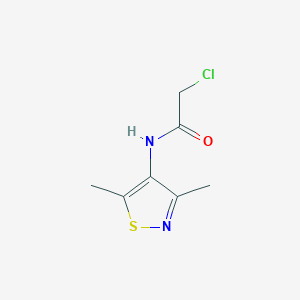

![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
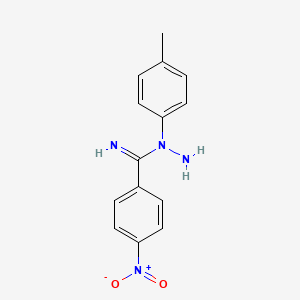
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
